molecular formula C9H9Cl2NO2 B156093 Dichlormate CAS No. 1966-58-1

Dichlormate

Cat. No.: B156093
CAS No.: 1966-58-1
M. Wt: 234.08 g/mol
InChI Key: DSVOTYIOPGIVPP-UHFFFAOYSA-N
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Description

Dichlormate, also known as 3,4-Dichlorobenzyl N-methylcarbamate, is a chemical compound with the molecular formula C9H9Cl2NO2. It is a derivative of carbamic acid and is characterized by the presence of two chlorine atoms attached to a benzyl group. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlormate can be synthesized through the reaction of 3,4-dichlorobenzyl alcohol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3,4-Dichlorobenzyl alcohol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through various techniques such as distillation and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

    Reduction: It can be reduced to form simpler compounds, typically involving the removal of chlorine atoms.

    Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of dichlorobenzoic acid.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted benzyl carbamates.

Scientific Research Applications

Dichlormate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the manufacturing of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Comparison with Similar Compounds

    Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.

    Aldicarb: A more potent carbamate insecticide with higher toxicity.

    Methomyl: A carbamate insecticide with a broader spectrum of activity.

Uniqueness of Dichlormate: this compound is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its stability and effectiveness compared to other carbamate compounds.

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-12-9(13)14-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVOTYIOPGIVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041853
Record name Dichlormate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1966-58-1
Record name Dichlormate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1966-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlormate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001966581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlormate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorobenzyl methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DICHLORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDA707PJIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 3,4-dichlorobenzyl methylcarbamate (dichlormate) as a herbicide?

A1: this compound functions as a herbicide by disrupting carotenoid biosynthesis in plants. [, , , ] This disruption leads to the accumulation of specific carotenoid precursors, namely phytoene, phytofluene, ζ-carotene, neurosporene, and β-zeacarotene. [] Without sufficient carotenoids, chlorophyll becomes susceptible to photodestruction, ultimately leading to chlorosis and plant death. [, ]

Q2: Are there other herbicides that share a similar mechanism of action with this compound?

A2: Yes, amitrole (3-amino-s-triazole) and pyriclor (2,3,5-trichloro-4-pyridinol) also inhibit carotenoid synthesis, albeit with different accumulation patterns of carotenoid precursors. [, ] Additionally, diflufenican affects an earlier stage of carotenoid biosynthesis, leading to the accumulation of phytoene and phytofluene. []

Q3: Are there variations in the carotenoid precursors that accumulate in different plant species treated with this compound?

A5: Yes, studies comparing carotenoid profiles in this compound-treated carrot cell cultures and barley seedlings revealed differences in the accumulated precursors. These differences likely stem from variations in the carotenoid biosynthesis pathways and enzyme activities among plant species. []

Q4: What is the chemical formula and molecular weight of this compound?

A4: Unfortunately, the provided research abstracts do not provide the chemical formula and molecular weight of this compound. This information would require referencing additional resources like chemical databases or the compound's safety data sheet.

Q5: Beyond its herbicidal action, are there other known applications of this compound?

A5: The provided research abstracts primarily focus on this compound's role as a herbicide. Further investigation into chemical literature and patent databases would be necessary to uncover potential alternative applications of this compound.

Q6: What are the long-term environmental impacts of this compound use?

A6: The provided abstracts do not delve into the long-term environmental impact of this compound. Assessing its persistence in the environment, potential for bioaccumulation, and effects on non-target organisms would require further ecological and toxicological studies.

Q7: What are the implications of the observed differences in this compound's efficacy across various studies?

A10: The variability in this compound's performance highlights the importance of considering factors like weed spectrum, application timing, soil type, and environmental conditions when selecting an appropriate weed management strategy. [, , , , , , ] Consulting local agricultural extension resources and conducting field trials can help determine the most effective and sustainable weed control approach for specific farming systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.